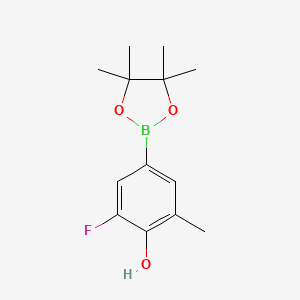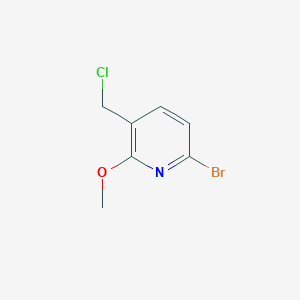![molecular formula C14H11ClN2 B13664436 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This method is advantageous due to its versatility and robustness, although it may be limited by the availability and cost of isocyanides.
Another method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield by reducing competing intermolecular reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as copper(II) salts to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate, and copper(II) nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced imidazo[1,2-a]pyridine derivatives from reduction, and various substituted imidazo[1,2-a]pyridine derivatives from nucleophilic substitution .
Scientific Research Applications
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
5-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, affecting its overall properties and applications.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
USXBLFPRCVKXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


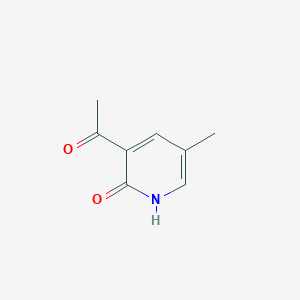
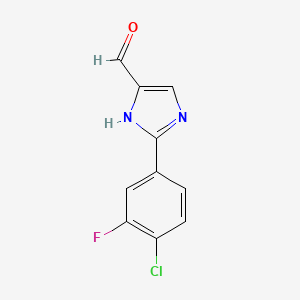

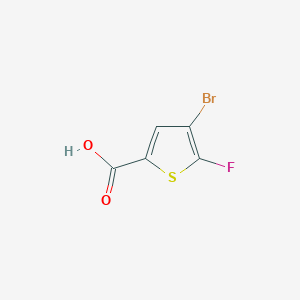

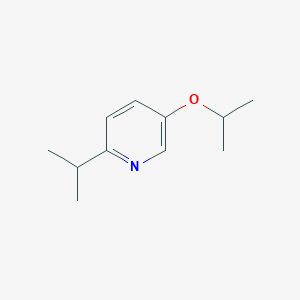
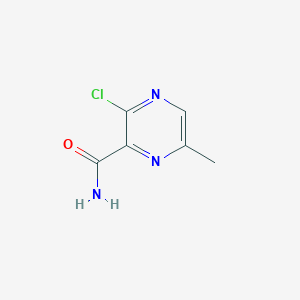
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)

![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)

